d-Sophoridine

antiviral HBV hepatitis B

d-Sophoridine (CAS 519-02-8) is the only CFDA-approved Class 1 anticancer agent in the matrine-type alkaloid family, specifically indicated for trophoblastic tumors. Unlike generic matrine or oxymatrine, it delivers superior HBV antiviral potency at 0.4–1.6 mM and validated PIM1 target engagement in breast cancer models (MDA-MB-231 IC₅₀ 81.07 μM, MCF-7 IC₅₀ 87.96 μM) with a tractable selectivity window vs. non-tumorigenic MCF-10A cells (IC₅₀ 363 μM). Its scaffold tolerates N-substitution and ring-opening chemistry, enabling SAR-driven optimization programs. For translational oncology or antiviral research requiring a clinically validated natural product scaffold, authentic d-Sophoridine is non-interchangeable with other matrine-type alkaloids.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
CAS No. 519-02-8
Cat. No. B1676216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Sophoridine
CAS519-02-8
SynonymsMatridin-15-one;  Matrine;  NSC 146051;  NSC146051;  NSC-146051; 
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESC1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1
InChIInChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2
InChIKeyZSBXGIUJOOQZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

d-Sophoridine CAS 519-02-8: Baseline Overview of a Quinolizidine Alkaloid with Clinically Validated Antitumor Differentiation


d-Sophoridine (CAS 519-02-8), also designated (+)-Sophoridine, is a tetracyclic quinolizidine alkaloid isolated predominantly from Sophora alopecuroides L. and related Fabaceae species [1]. Structurally, it belongs to the matrine-type alkaloid family, characterized by a fused quinolizidine ring system (C₁₅H₂₄N₂O) with a distinct stereochemical configuration conferring specific biological activity [2]. Unlike the more extensively studied matrine and oxymatrine, d-Sophoridine is the active pharmaceutical ingredient in sophoridine hydrochloride injection, which received regulatory approval from the Chinese Food and Drug Administration (CFDA) in 2005 as a Class 1 anticancer drug specifically indicated for trophoblastic tumors [1]. This approved clinical status, combined with a broad but mechanistically distinct pharmacological profile including PIM1 targeting, DNA topoisomerase I inhibition, and HBV suppression, establishes d-Sophoridine as a high-value research compound for oncology, antiviral, and inflammation-focused programs where clinically translatable natural product scaffolds are prioritized [2].

d-Sophoridine CAS 519-02-8: Why Matrine and Oxymatrine Cannot Serve as Functional Substitutes


Matrine-type alkaloids share a common structural core but exhibit pronounced differences in stereochemistry, target engagement, and functional potency that preclude simple interchangeability in experimental or preclinical applications. d-Sophoridine possesses a unique stereochemical configuration (dextrorotatory) that distinguishes it from other family members and directly influences receptor-binding specificity and downstream signaling [1]. Critically, direct comparative studies in identical assay systems demonstrate that d-Sophoridine exerts significantly more potent antiviral activity against hepatitis B virus than either matrine, oxymatrine, or sophocarpine at equivalent concentrations [2]. Furthermore, d-Sophoridine's validated clinical approval for trophoblastic tumors via CFDA represents a regulatory differentiation that is absent for matrine or oxymatrine, underscoring that in-class substitution would compromise both experimental reproducibility and translational relevance [1]. For researchers requiring consistency with published mechanistic literature or seeking to leverage clinically-validated natural product scaffolds, the selection of authentic d-Sophoridine over generic matrine-type alkaloid mixtures is essential.

d-Sophoridine CAS 519-02-8: Quantitative Differentiation Evidence Versus In-Class Comparators


d-Sophoridine Demonstrates Superior Anti-HBV Potency Relative to Matrine, Oxymatrine, and Sophocarpine in HepG2.2.15 Cells

In a direct head-to-head comparison using HepG2.2.15 HBV-transfected cells, d-Sophoridine at 0.4–1.6 mM produced consistently more potent suppression of HBV DNA levels in the cell medium compared to equivalent concentrations of matrine, oxymatrine, and sophocarpine [1]. At the 72-hour time point, 0.4 mM and 0.8 mM d-Sophoridine reduced both HBsAg levels and intracellular HBV DNA levels more potently than all three comparator alkaloids [1]. At 0.8 mM, d-Sophoridine also potently reduced HBeAg levels in the cell medium, whereas matrine and oxymatrine demonstrated comparatively weaker effects [1].

antiviral HBV hepatitis B natural product comparative pharmacology

d-Sophoridine Exhibits Selective Cytotoxicity in Breast Cancer Cells (MDA-MB-231 and MCF-7) Relative to Non-Tumorigenic MCF-10A Cells

d-Sophoridine demonstrates differential cytotoxic potency across breast cancer cell lines, with significantly lower IC₅₀ values in tumorigenic cells compared to non-tumorigenic mammary epithelial cells [1]. After 48-hour treatment, the IC₅₀ value in MDA-MB-231 triple-negative breast cancer cells was 81.07 μM and in MCF-7 estrogen receptor-positive breast cancer cells was 87.96 μM [1]. In contrast, non-tumorigenic MCF-10A cells required a substantially higher concentration for growth inhibition (IC₅₀ = 363 μM), indicating a 4.4- to 4.5-fold selectivity window favoring tumor cells [1].

oncology breast cancer PIM1 selectivity natural product

CFDA Approval for Trophoblastic Tumors Confers Clinical Validation Absent for Matrine and Oxymatrine

d-Sophoridine (as sophoridine hydrochloride injection) received formal approval from the Chinese Food and Drug Administration (CFDA) in 2005 as an antitumor agent specifically indicated for trophoblastic tumors [1]. This approval, based on clinical efficacy and safety data, constitutes a regulatory validation milestone that is absent for closely related matrine-type alkaloids such as matrine and oxymatrine, which remain at preclinical or early clinical investigation stages for oncological applications [1].

clinical translation regulatory approval anticancer drug development trophoblastic tumor

d-Sophoridine Derivative Compound 26 Surpasses Cisplatin in HepG-2 Cytotoxicity via Topoisomerase I Inhibition

QSAR-guided structural optimization of the d-Sophoridine scaffold yielded N-substituted derivatives with markedly enhanced anticancer potency [1]. Compound 26, featuring a benzene ring introduced at the para position of the phenyl pharmacophore, exhibited an IC₅₀ value of 15.6 μM against HepG-2 hepatocellular carcinoma cells [1]. This potency surpasses that of cisplatin (cis-dichlorodiammineplatinum(II)) in the same cell line, while molecular docking confirmed stronger binding affinity to DNA topoisomerase I compared to the parent d-Sophoridine scaffold [1].

medicinal chemistry topoisomerase I SAR anticancer hepatocellular carcinoma

d-Sophoridine Targets PIM1 Kinase in Breast Cancer with Demonstrated Target Engagement and Pathway Modulation

Mechanistic studies combining network pharmacology, molecular dynamics simulation (100 ns simulation showing stable PIM1–sophoridine complex), and CETSA-western blot analysis identified PIM1 as a direct molecular target of d-Sophoridine in breast cancer cells [1]. Target engagement was functionally validated: PIM1 overexpression significantly reversed the suppressive effects of d-Sophoridine on cancer cell proliferation and migration, confirming PIM1-dependent activity [1]. Downstream, d-Sophoridine inhibited ASK1 phosphorylation and activated the JNK/p38 MAPK signaling axis through PIM1 downregulation [1].

target validation PIM1 ASK1/MAPK molecular pharmacology breast cancer

d-Sophoridine Derivative Compound 11g Achieves Low Nanomolar HDAC Inhibition and Potent Cytotoxicity in Triple-Negative Breast Cancer

Incorporating an HDAC inhibitor pharmacophore into a ring-opened d-Sophoridine core produced a series of sophoridine hydroxamic acid derivatives with enhanced epigenetic targeting capabilities [1]. Compound 11g exhibited significant cytotoxicity against CAL-51 triple-negative breast cancer cells with an IC₅₀ of 1.17 μM and demonstrated low nanomolar inhibitory potency toward HDAC1, HDAC3, and HDAC6 isoforms [1]. Functional assays confirmed apoptosis induction and S-phase cell cycle arrest, with mechanistic studies revealing downregulation of DNMT1, DNMT3a, and DNMT3b via reduced phospho-ERK1/2 and blockade of PI3K/AKT/mTOR signaling in PI3KCA/PTEN-mutant CAL-51 cells [1].

HDAC inhibitor triple-negative breast cancer epigenetics medicinal chemistry CAL-51

d-Sophoridine CAS 519-02-8: Validated Research and Industrial Application Scenarios


Antiviral Drug Discovery: Lead Compound for HBV Suppression with Superior Potency Over Matrine and Oxymatrine

Investigators focused on hepatitis B virus therapeutics should prioritize d-Sophoridine as a starting point or reference compound. Direct comparative data in HepG2.2.15 cells demonstrate that d-Sophoridine reduces HBV DNA, HBsAg, and HBeAg more potently than matrine, oxymatrine, or sophocarpine at equivalent concentrations (0.4–1.6 mM) [1]. Researchers conducting mechanistic studies of HBV suppression or developing matrine-type alkaloid derivatives can use d-Sophoridine as the optimal parent scaffold rather than less active in-class alternatives [1].

Breast Cancer Research: Selective PIM1-Targeting Agent with Defined Tumor-Selective Cytotoxicity

For oncology researchers studying breast cancer, particularly triple-negative and estrogen receptor-positive subtypes, d-Sophoridine offers a well-characterized small molecule with validated PIM1 target engagement [2]. The compound exhibits differential cytotoxicity between tumorigenic (MDA-MB-231 IC₅₀ = 81.07 μM; MCF-7 IC₅₀ = 87.96 μM) and non-tumorigenic (MCF-10A IC₅₀ = 363 μM) mammary cells, providing an experimentally tractable selectivity window for in vitro and in vivo studies [2]. The established ASK1/MAPK signaling mechanism further supports hypothesis-driven investigation of PIM1-dependent pathways in breast cancer progression [2].

Medicinal Chemistry: Privileged Scaffold for Topoisomerase I and HDAC Inhibitor Development

Medicinal chemists seeking natural product scaffolds amenable to structural diversification should consider the d-Sophoridine core as a privileged starting material. N-substituted derivatives have achieved IC₅₀ values as low as 15.6 μM in HepG-2 cells (Compound 26, surpassing cisplatin) via topoisomerase I inhibition [3], while ring-opened sophoridine hydroxamates achieve low nanomolar HDAC1/3/6 inhibition and potent CAL-51 cytotoxicity (Compound 11g IC₅₀ = 1.17 μM) [4]. The scaffold tolerates modifications at the nitrogen position and ring-opening chemistry while retaining or enhancing biological activity, supporting SAR-driven optimization programs [3][4].

Clinical Translational Research: CFDA-Validated Natural Product with Established Human Safety Profile

Researchers pursuing clinically translatable natural product therapies, particularly for trophoblastic tumors or other malignancies, can leverage d-Sophoridine's CFDA approval status [5]. Unlike matrine and oxymatrine, which lack oncological regulatory approvals, d-Sophoridine (as sophoridine hydrochloride injection) has completed clinical development and received market authorization in China for cancer treatment [5]. This established human safety and efficacy profile reduces translational risk for programs seeking to repurpose, reformulate, or develop next-generation derivatives of this clinically validated scaffold [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for d-Sophoridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.